L-Seryl-L-asparaginyl-L-leucine

Description

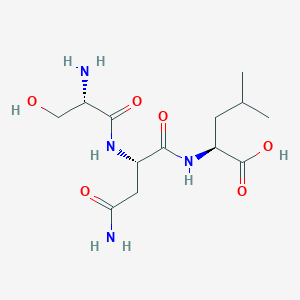

L-Seryl-L-asparaginyl-L-leucine is a tripeptide composed of L-serine (Ser), L-asparagine (Asn), and L-leucine (Leu) linked via peptide bonds. Such tripeptides often serve as structural motifs in larger bioactive peptides or as intermediates in enzymatic processes .

Properties

CAS No. |

827320-26-3 |

|---|---|

Molecular Formula |

C13H24N4O6 |

Molecular Weight |

332.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H24N4O6/c1-6(2)3-9(13(22)23)17-12(21)8(4-10(15)19)16-11(20)7(14)5-18/h6-9,18H,3-5,14H2,1-2H3,(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t7-,8-,9-/m0/s1 |

InChI Key |

FIDMVVBUOCMMJG-CIUDSAMLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-asparaginyl-L-leucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amine group of the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-asparaginyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in serine can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amide bonds can be reduced to amines under specific conditions.

Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups in serine can yield serine aldehyde or serine carboxylic acid.

Scientific Research Applications

L-Seryl-L-asparaginyl-L-leucine has several applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases.

Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: It can be used in the production of bioactive peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of L-Seryl-L-asparaginyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting or modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-Seryl-L-asparaginyl-L-leucine with structurally or functionally related peptides from the evidence, focusing on molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparisons

<sup>†</sup>XlogP: Partition coefficient (octanol/water), indicating hydrophobicity. Lower values = more hydrophilic. <sup>‡</sup>PSA: Topological polar surface area, predicting membrane permeability. *Inferred values based on constituent amino acids and similar tripeptides.

Key Findings from Comparative Analysis

Hydrogen-Bonding Capacity: this compound has fewer hydrogen-bond donors/acceptors (7/10) compared to longer peptides like Amylin (20-29) (20/23) . The presence of Asn and Ser in all compared compounds contributes to elevated PSA values, favoring interactions with aqueous environments .

Hydrophobicity: The tripeptide’s inferred XlogP (-2.5) is less negative than Amylin (20-29) (-8.1), reflecting its shorter chain and Leu residue. This balance of polar and nonpolar residues may enable dual solubility in both aqueous and lipid-rich systems .

Biological Relevance: Peptides containing Ser-Asn-Leu motifs, such as those in and , are often fragments of larger proteins or hormones (e.g., amylin, collagen). These motifs may participate in substrate recognition or structural stabilization .

Structural Flexibility :

- Longer peptides like L-Seryl-L-asparaginyl-L-leucyl-... () exhibit greater conformational diversity due to Pro and Lys residues, whereas the tripeptide’s rigidity is likely higher, limiting its adaptability in binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.